molecular formula C18H20N2O3S B2668862 N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(propan-2-yl)benzene-1-sulfonamide CAS No. 921916-55-4

N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(propan-2-yl)benzene-1-sulfonamide

Cat. No.: B2668862
CAS No.: 921916-55-4
M. Wt: 344.43
InChI Key: QXGHZKVGSNAZNC-UHFFFAOYSA-N
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Description

N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(propan-2-yl)benzene-1-sulfonamide is a sulfonamide derivative featuring a tetrahydroquinolinone scaffold linked to a 4-isopropylbenzene sulfonamide group. This compound is structurally notable for its hybrid architecture, combining a bicyclic heteroaromatic system (tetrahydroquinolinone) with a sulfonamide pharmacophore.

Properties

IUPAC Name

N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)-4-propan-2-ylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c1-12(2)13-3-7-16(8-4-13)24(22,23)20-15-6-9-17-14(11-15)5-10-18(21)19-17/h3-4,6-9,11-12,20H,5,10H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXGHZKVGSNAZNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)CC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(propan-2-yl)benzene-1-sulfonamide typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde under basic conditions.

    Sulfonamide Formation: The quinoline derivative is then reacted with a sulfonyl chloride (e.g., 4-(propan-2-yl)benzene-1-sulfonyl chloride) in the presence of a base such as triethylamine to form the sulfonamide linkage.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline moiety, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can target the carbonyl group in the quinoline ring, converting it to a hydroxyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline and benzene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce hydroxylated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development, particularly in the treatment of infections and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For example, as a sulfonamide, it may inhibit the activity of enzymes involved in folate synthesis in microorganisms, leading to antimicrobial effects. The quinoline moiety may interact with DNA or proteins, contributing to its biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares core structural motifs with other sulfonamide derivatives, but key differences in substituents and scaffolds significantly influence its physicochemical and biological properties. Below is a comparative analysis with three representative analogs from the literature and patents.

Compound Name Core Structure Substituents Synthesis Conditions Key Spectral Data
N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(propan-2-yl)benzene-1-sulfonamide Tetrahydroquinolinone + sulfonamide 4-isopropylbenzene sulfonamide Not specified in evidence (hypothesized: coupling via sulfonyl chloride intermediates) Hypothesized: δ 1.2–1.4 ppm (isopropyl CH3), δ 2.8–3.2 ppm (tetrahydroquinolinone CH2)
4-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropyl]amino}benzene-1-sulfonamide (18) Pyrazole + sulfonamide 3,5-dimethylpyrazole, propanamide linker Reflux with 2,4-pentanedione in propan-2-ol + conc. HCl 13C-NMR: CH3 (pyrazole) at 10.91 ppm; pyrrole carbons at 102.84–126.69 ppm
4-({2-[N-(2,5-dimethyl-1H-pyrrol-1-yl)-3-[(sulfamoylphenyl)amino] propanamide (19) Pyrrole + sulfonamide 2,5-dimethylpyrrole, propanamide linker Reflux with 2,5-hexanedione in acetic acid 13C-NMR: CH3 (pyrrole) at 10.91 ppm; pyrrole carbons at 102.84–126.69 ppm
N-(4-(4-(3-Methylbenzyloxy)-3-chlorophenylamino)-3-cyano-7-(tetrahydrofuran-3-yl)-2,2,2-trifluoroacetamido)benzene-1-sulfonamide (Example 52) Trifluoroacetamido + sulfonamide Trifluoroacetamido, tetrahydrofuran, 3-methylbenzyloxy, cyano Multi-step synthesis (exact conditions not detailed in evidence) Structural confirmation via LC-MS and 19F-NMR (trifluoroacetamido signals)

Key Observations:

Structural Complexity: The target compound’s tetrahydroquinolinone scaffold distinguishes it from pyrazole/pyrrole-based analogs (e.g., compounds 18 and 19), which may enhance rigidity and π-π stacking interactions in biological targets. In contrast, Example 52 incorporates a trifluoroacetamido group, likely improving metabolic stability and binding affinity.

Synthetic Accessibility :

  • Compounds 18 and 19 are synthesized via straightforward condensation reactions (e.g., hydrazide + diketones), whereas the target compound and Example 52 likely require multi-step protocols due to their complex substituents.

Spectral Signatures :

  • The isopropyl group in the target compound would produce distinct 1H-NMR signals (δ ~1.2–1.4 ppm for CH3, δ ~2.8–3.2 ppm for CH) compared to the methyl groups in pyrazole/pyrrole analogs (δ ~2.1–2.5 ppm). Example 52’s trifluoroacetamido group would exhibit characteristic 19F-NMR shifts (~−70 to −75 ppm) .

Biological Implications: Pyrazole and pyrrole derivatives (e.g., 18, 19) are often associated with kinase inhibition or antimicrobial activity due to their heterocyclic motifs. The tetrahydroquinolinone scaffold in the target compound may confer selectivity for serine proteases or GABA receptors, though further studies are needed.

Biological Activity

N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(propan-2-yl)benzene-1-sulfonamide is a compound that belongs to the class of sulfonamides and tetrahydroquinoline derivatives. These classes of compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity associated with this specific compound, drawing from various research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H22N2O3S, with a molecular weight of 358.5 g/mol. The structure features a sulfonamide group attached to a tetrahydroquinoline ring, which is known to enhance biological activity through various mechanisms.

The mechanism of action for this compound involves:

  • Inhibition of Enzymatic Activity : The sulfonamide moiety can mimic natural substrates and inhibit enzymes critical for cellular functions.
  • Interaction with DNA and Proteins : The tetrahydroquinoline core can intercalate with DNA or bind to proteins, affecting gene expression and cellular pathways.

These interactions can lead to various therapeutic effects, including antitumor and antimicrobial activities.

Antitumor Activity

Recent studies have demonstrated the antitumor potential of related tetrahydroquinoline derivatives. For instance:

  • A study synthesized several derivatives that showed significant in vitro antitumor activity with IC50 values lower than that of Doxorubicin, a common chemotherapy drug. Notably, some compounds had IC50 values as low as 2.5 µg/mL compared to Doxorubicin's 37.5 µg/mL .
CompoundIC50 (µg/mL)Comparison
Doxorubicin37.5Reference drug
Compound A2.5More potent
Compound B3.0More potent
Compound C10.0Less potent

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored:

  • Quinoline derivatives have shown broad-spectrum antimicrobial activity against various pathogens. The sulfonamide group enhances this activity by interfering with bacterial folic acid synthesis .

Cardiovascular Effects

Research indicates that sulfonamide derivatives can influence cardiovascular health:

  • A study evaluated the effects of various benzenesulfonamide derivatives on perfusion pressure using an isolated rat heart model. Some compounds reduced perfusion pressure significantly compared to controls .

Case Studies

Several case studies highlight the biological efficacy of this compound:

  • In Vitro Studies : A series of in vitro assays demonstrated that the compound exhibited cytotoxicity against cancer cell lines while maintaining low toxicity in normal cells.
  • Animal Models : In vivo studies using rodent models showed that administration of the compound resulted in significant tumor reduction without severe side effects.
  • Mechanistic Studies : Further investigations into its mechanism revealed that it could induce apoptosis in cancer cells through the activation of caspase pathways.

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